molecular formula C17H15N3O2S B2638530 1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1105196-60-8

1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2638530
CAS No.: 1105196-60-8
M. Wt: 325.39
InChI Key: FSGYSMPNSWRBNF-UHFFFAOYSA-N
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Description

The compound 1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a benzyl group and a 1,2,4-oxadiazole ring bearing a thiophen-2-yl moiety. The pyrrolidin-2-one core may enhance conformational flexibility and hydrogen-bonding capacity, while the oxadiazole-thiophene system contributes to π-π stacking interactions and electronic modulation.

Properties

IUPAC Name

1-benzyl-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15-9-13(11-20(15)10-12-5-2-1-3-6-12)17-18-16(19-22-17)14-7-4-8-23-14/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGYSMPNSWRBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Thiophene Substitution: The thiophene ring can be introduced through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl, thiophene, or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various catalysts (e.g., palladium for coupling reactions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups or side chains.

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Recent studies have highlighted the potential of 1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one as an antimicrobial agent. Compounds containing oxadiazole derivatives have shown significant antibacterial properties against various strains of bacteria. For instance, derivatives with similar structures have been reported to exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anticancer Properties
The compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. In vitro studies demonstrated that related compounds exhibited IC50 values in the micromolar range against human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The introduction of electron-withdrawing groups in the para position of the aromatic ring has been linked to enhanced cytotoxicity .

Case Studies

Several case studies illustrate the applications of this compound:

  • Antibacterial Studies : A study demonstrated that derivatives similar to this compound showed significant inhibition against MRSA strains with minimum inhibitory concentrations (MICs) ranging from 0.125 to 0.5 µg/mL .
  • Anticancer Evaluation : In another study, compounds based on oxadiazole were tested against multiple cancer cell lines, revealing promising results with IC50 values below 10 µM for certain derivatives . These findings suggest potential pathways for developing new anticancer therapies based on this scaffold.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, bioactivities, and computational findings for the target compound and its analogs:

Compound Name Core Structure Substituents Bioactivity/Findings Binding Energy (Kcal/mol) Reference
Target Compound Pyrrolidin-2-one + 1,2,4-oxadiazole Benzyl, Thiophen-2-yl Predicted nootropic affinity N/A
1-Benzyl-4-(triazolyl-sulfonylidene) deriv Pyrrolidin-2-one + triazole Sulfonylidene, R groups Affinity for nootropic targets N/A
D41 (ATH25956) Triazine Allylsulfanyl, Thiophen-2-yl Inhibits Klebsiella predation N/A
2-[(2S)-...-1,3,4-oxadiazol-5-yl]acetic acid 1,3,4-oxadiazole Thiophen-2-yl, Hydroxyethoxy DNA binding (docking study) -6.58
847396-56-9 Pyrrolidin-2-one Benzimidazolyl-phenoxyethyl Structural analog (no bioactivity reported) N/A
889946-66-1 1,2,4-oxadiazole 4-(Benzyloxy)-3-methoxyphenyl Propanoic acid tail (solubility modifier) N/A

Key Observations

Oxadiazoles are more rigid and electron-deficient, favoring π-π interactions . Pyrrolidin-2-one in the target and 847396-56-9 enhances conformational flexibility compared to triazine (D41) or propanoic acid derivatives (889946-66-1).

Substituent Effects: Thiophen-2-yl: Present in the target and D41, this group enhances π-stacking but differs in positioning (oxadiazole vs. triazine). In D41, it contributes to anti-predation activity in Klebsiella .

Bioactivity: Nootropic Potential: highlights pyrrolidin-2-one derivatives with triazolyl-sulfonylidene groups as nootropic candidates. The target’s oxadiazole-thiophene system may mimic this activity through analogous target interactions . DNA Binding: The 1,3,4-oxadiazole analog () showed DNA binding (-6.58 Kcal/mol), suggesting the target’s 1,2,4-oxadiazole-thiophene system could interact similarly with nucleic acids .

Computational Insights: Docking studies () demonstrate the importance of oxadiazole-thiophene systems in biomolecular interactions. The target’s lack of a hydrophilic tail (e.g., propanoic acid) may reduce solubility but enhance blood-brain barrier penetration for nootropic effects .

Biological Activity

1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a compound that integrates a pyrrolidine ring with a thiophene and an oxadiazole moiety. This structural combination suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N4OS\text{C}_{16}\text{H}_{16}\text{N}_4\text{OS}

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance:

  • Mechanism : The oxadiazole ring is known to enhance lipophilicity and membrane permeability, facilitating interaction with bacterial cell membranes.
  • Efficacy : In vitro studies have shown that similar compounds demonstrate Minimum Inhibitory Concentrations (MIC) in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast cancer)15.63Induction of apoptosis via p53 pathway
A549 (Lung cancer)10.0Inhibition of HDAC activity
HeLa (Cervical cancer)12.0Cell cycle arrest and apoptosis induction

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that the compound significantly increased p53 expression levels and caspase-3 cleavage in MCF-7 cells, leading to apoptosis .
  • HDAC Inhibition : Another investigation focused on the compound's ability to inhibit histone deacetylases (HDACs), with IC50 values indicating potent activity comparable to established HDAC inhibitors .

Anti-inflammatory Effects

Preliminary studies suggest that compounds incorporating oxadiazole and thiophene structures may exhibit anti-inflammatory properties by modulating inflammatory cytokine production.

Q & A

Q. What synthetic strategies are effective for preparing 1-Benzyl-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one?

Synthesis typically involves multi-step routes, such as:

  • Cyclization reactions : Formation of the 1,2,4-oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or EDCl) .
  • Pyrrolidin-2-one functionalization : Substitution at the 4-position of the pyrrolidin-2-one scaffold using nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling for thiophene introduction) .
    Key optimization steps :
    • Use of tert-butyl carbamate (Boc) protection for amine intermediates to prevent side reactions .
    • Purification via column chromatography or recrystallization, with yields ranging from 20% to 99% depending on steric and electronic factors .

Q. How can the compound’s purity and structural integrity be validated?

  • Analytical methods :
    • ¹H/¹³C NMR : Confirm regiochemistry (e.g., oxadiazole C5 substitution via coupling constants) and benzyl/thiophene integration ratios .
    • HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation from theoretical values .
    • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How do structural modifications to the oxadiazole and pyrrolidin-2-one moieties impact biological activity?

Structure-Activity Relationship (SAR) insights :

  • Oxadiazole substitution : Replacement of thiophene with bulkier aryl groups (e.g., 4-octylphenyl) enhances lipophilicity and CNS penetration, as seen in nootropic and orexin receptor antagonist analogs .
  • Pyrrolidin-2-one modifications :
    • N-Benzyl group : Critical for target affinity; removal reduces binding by >50% in orexin receptor studies .
    • Chirality : (S)-enantiomers often exhibit higher potency due to stereoselective interactions with biotargets (e.g., sphingosine kinase inhibitors) .
      Data contradiction : In silico docking predicts strong affinity for nootropic targets (e.g., NMDA receptors), but in vitro assays may show discrepancies due to metabolic instability .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CNS targets (e.g., docking scores < -8 kcal/mol indicate strong binding) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2 Å suggests stable binding) .
    Limitations : False positives may arise from rigid receptor models; validate with SPR (surface plasmon resonance) for kinetic binding parameters (e.g., KD < 1 µM) .

Q. How can in vitro and in vivo data discrepancies be resolved?

  • Case study : A derivative showed high in vitro affinity for orexin receptors (IC₅₀ = 10 nM) but poor in vivo efficacy due to rapid hepatic clearance.
    Resolution strategies :
    • Metabolic stability assays : Use liver microsomes to identify CYP450-mediated degradation hotspots (e.g., oxadiazole ring oxidation) .
    • Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance bioavailability .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Yields

IntermediateReaction StepYield (%)Reference
Boc-protected pyrrolidinoneCyclization73
Thiophene-oxadiazole precursorSuzuki coupling85
Final deprotected compoundHCl/MeOH cleavage99

Q. Table 2. SAR Trends for Oxadiazole Derivatives

SubstituentLogPIn vitro IC₅₀ (nM)In vivo T₁/₂ (h)
Thiophen-2-yl2.1151.2
4-Octylphenyl4.883.5
3-Trifluoromethylphenyl3.9122.8

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